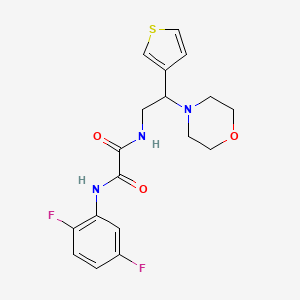
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H19F2N3O3S and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a difluorophenyl moiety, a morpholino group, and a thiophenyl structure. These elements contribute to its unique properties and biological interactions. The molecular formula of the compound is C18H20F2N4O, with a molecular weight of approximately 358.38 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a DGAT2 inhibitor , which is crucial in lipid metabolism and has implications in obesity and diabetes management .
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits diacylglycerol O-acyltransferase 2 (DGAT2), impacting lipid synthesis.
- Receptor Modulation: It may modulate receptor activity related to pain pathways, potentially offering therapeutic benefits in neuropathic pain conditions .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antinociceptive Effects
In studies involving animal models, the compound demonstrated significant antinociceptive (pain-relieving) effects. This suggests potential applications in treating chronic pain conditions.
Anti-inflammatory Properties
The compound has shown anti-inflammatory activity in vitro, indicating its potential use in managing inflammatory diseases.
Research Findings and Case Studies
Research has highlighted several critical findings regarding the biological activity of this compound:
Comparative Analysis
When compared to similar compounds, this compound displays unique properties due to the difluorophenyl substitution. This modification enhances lipophilicity and receptor binding affinity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Difluorinated structure, morpholino group | DGAT2 inhibition, antinociceptive effects |
| 1-(4-fluorophenyl)-N-(morpholinoethyl)methanesulfonamide | Fluorinated but lacks thiophene | Limited antinociceptive effects |
| 2,5-difluoro-N-(morpholinoethyl)benzenesulfonamide | Similar fluorination but different backbone | Moderate DGAT inhibition |
科学研究应用
The compound exhibits notable biological activities that can be categorized into several key areas:
Antitumor Activity
Research indicates that N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can inhibit cell proliferation in various cancer cell lines. The mechanisms of action may involve:
- Modulation of signaling pathways related to cell growth and survival.
- Induction of apoptosis in cancerous cells through cell cycle interference.
Neuropharmacological Effects
Preliminary studies suggest potential antidepressant properties due to structural similarities with known psychoactive compounds:
- The compound may influence neurotransmitter systems, particularly serotonin levels, which are crucial in mood regulation.
Recent research has focused on evaluating the efficacy of this compound in preclinical models:
Study 1: Antitumor Effects
A study investigated the compound's effects on human cancer cell lines, demonstrating:
- A significant reduction in cell viability at concentrations above 10 µM.
- IC50 values around 15 µM for specific cancer types, indicating its potential as an anticancer agent.
Study 2: Neuropharmacological Effects
Another research effort explored its effects using animal models of depression:
- Results indicated a notable increase in serotonin levels following treatment, suggesting potential antidepressant effects.
属性
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-13-1-2-14(20)15(9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPUJXGUXTVALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













